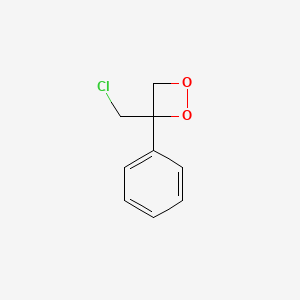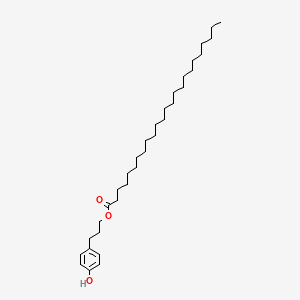![molecular formula C10H25NO3SSi B14285623 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 120615-58-9](/img/structure/B14285623.png)
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is an organosilane compound that features both amine and sulfanyl functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for its use in surface modification and as a precursor for the synthesis of more complex structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-mercaptoethylamine with triethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group. The process can be summarized as follows:
Reactants: 2-mercaptoethylamine and triethoxysilane.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can participate in nucleophilic substitution reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Chlorosilanes or alkoxysilanes can be used in substitution reactions to modify the triethoxysilyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane derivatives.
Aplicaciones Científicas De Investigación
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilane compounds and as a surface modifier for silica-based materials.
Biology: Employed in the functionalization of biomolecules for use in biosensors and diagnostic assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes in the presence of water to form silanol groups, which then condense to form siloxane bonds. This process allows the compound to effectively modify surfaces and create stable, durable coatings.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Similar in structure but lacks the sulfanyl and amine groups.
(3-Aminopropyl)triethoxysilane: Contains an amine group but lacks the sulfanyl group.
(3-Mercaptopropyl)trimethoxysilane: Contains a sulfanyl group but lacks the amine group.
Uniqueness
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the presence of both amine and sulfanyl functional groups, which provide it with versatile reactivity and functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in different fields.
Propiedades
| 120615-58-9 | |
Fórmula molecular |
C10H25NO3SSi |
Peso molecular |
267.46 g/mol |
Nombre IUPAC |
2-(2-triethoxysilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H25NO3SSi/c1-4-12-16(13-5-2,14-6-3)10-9-15-8-7-11/h4-11H2,1-3H3 |
Clave InChI |
DIAVEMFDZKRKMT-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCSCCN)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)


![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)



![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)

